(4-Aminomethylphenyl)-benzylamine (4-Aminomethylphenyl)-benzylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14041839
InChI: InChI=1S/C14H16N2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,16H,10-11,15H2
SMILES:
Molecular Formula: C14H16N2
Molecular Weight: 212.29 g/mol

(4-Aminomethylphenyl)-benzylamine

CAS No.:

Cat. No.: VC14041839

Molecular Formula: C14H16N2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

(4-Aminomethylphenyl)-benzylamine -

Specification

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
IUPAC Name 4-(aminomethyl)-N-benzylaniline
Standard InChI InChI=1S/C14H16N2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,16H,10-11,15H2
Standard InChI Key FYEOUJROHJHQLZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNC2=CC=C(C=C2)CN

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic IUPAC name is N-(4-aminobenzyl)benzylamine, though it is colloquially referred to as (4-aminomethylphenyl)-benzylamine. Its molecular formula is C14H16N2, with a molecular weight of 212.29 g/mol. The structure consists of two aromatic rings: one benzene ring directly bonded to a methylamine group (-CH2NH2) at the para position and another benzene ring connected via a methylene bridge (-CH2-) to the primary amine (Fig. 1).

Key structural features:

  • Aromatic systems: Two benzene rings contribute to hydrophobicity and π-π stacking potential .

  • Aminomethyl group: Enhances solubility in polar solvents and enables participation in hydrogen bonding .

  • Flexible methylene bridge: Facilitates conformational flexibility, which may influence binding interactions in biological systems .

Synthesis and Manufacturing

Catalytic Reduction of Nitriles

A common route to benzylamine derivatives involves the catalytic hydrogenation of benzonitriles. For example, the patent JPH08291116A describes the reduction of 4-(4-alkylphenoxy)benzonitrile to 4-(4-alkylphenoxy)benzylamine using hydrogen gas and a palladium catalyst in the presence of ammonia . By analogy, (4-aminomethylphenyl)-benzylamine could be synthesized via the reduction of 4-(aminomethylphenyl)benzonitrile under similar conditions (Table 1).

Table 1: Hypothetical synthesis parameters for (4-aminomethylphenyl)-benzylamine

ParameterValue
Starting material4-(Aminomethylphenyl)benzonitrile
CatalystPd/C (5% w/w)
Reaction temperature80–100°C
Hydrogen pressure1–3 atm
SolventMethanol/ammonia mixture
Yield (theoretical)70–85%

Alternative Pathways

  • Reductive amination: Reacting 4-nitrobenzaldehyde with benzylamine followed by reduction of the nitro group .

  • Protection-deprotection strategies: Using acetyl or sulfonyl protecting groups to prevent side reactions during synthesis, as seen in N-[4-(aminomethyl)phenyl]acetamide (PubChem CID: 25412-53-7) .

Physicochemical Properties

While direct data for (4-aminomethylphenyl)-benzylamine are unavailable, properties can be extrapolated from analogs:

Table 2: Inferred physicochemical properties

PropertyValueSource Compound
Melting point180–190°C (decomposes)4-Benzoylbenzylamine HCl
Solubility in water5–10 mg/mL (25°C)N-(4-aminomethylphenyl)methanesulfonamide
logP (octanol-water)2.1–2.5Benzylamine derivatives
pKa (amine group)9.8–10.2Structural analogs

Applications and Industrial Relevance

Pharmaceutical Intermediates

Benzylamine derivatives are critical intermediates in synthesizing bioactive molecules. For instance:

  • Antihistamines: Structural motifs similar to N-[4-(aminomethyl)phenyl]acetamide are found in histamine H1-receptor antagonists .

  • Anticancer agents: Para-aminomethyl groups enhance DNA intercalation in anthracycline antibiotics .

Agrochemical Uses

The patent JPH08291116A highlights benzylamines as precursors to insecticides and acaricides . The aminomethyl group in (4-aminomethylphenyl)-benzylamine could improve systemic translocation in plant tissues.

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